molecular formula C18H18N2O5 B12502605 2-(3-Methylbenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid

2-(3-Methylbenzyl)-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid

Cat. No.: B12502605
M. Wt: 342.3 g/mol
InChI Key: XZDLOWSUFHTFDL-UHFFFAOYSA-N
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Description

2-[(3-methylphenyl)methyl]-3-[(4-nitrophenyl)carbamoyl]propanoic Acid is an organic compound with a complex structure It is characterized by the presence of both a methylphenyl group and a nitrophenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylphenyl)methyl]-3-[(4-nitrophenyl)carbamoyl]propanoic Acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methylbenzyl chloride with 4-nitroaniline to form an intermediate, which is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylphenyl)methyl]-3-[(4-nitrophenyl)carbamoyl]propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine or chlorinating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitroso or nitro compounds, while reduction can produce amino derivatives.

Scientific Research Applications

2-[(3-methylphenyl)methyl]-3-[(4-nitrophenyl)carbamoyl]propanoic Acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives may have potential as pharmaceutical agents or biochemical probes.

    Medicine: Research into its biological activity could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(3-methylphenyl)methyl]-3-[(4-nitrophenyl)carbamoyl]propanoic Acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction mechanisms that lead to a physiological response.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-methylphenyl)methyl]-3-[(4-aminophenyl)carbamoyl]propanoic Acid: Similar structure but with an amino group instead of a nitro group.

    2-[(3-methylphenyl)methyl]-3-[(4-chlorophenyl)carbamoyl]propanoic Acid: Contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

The presence of both a methylphenyl group and a nitrophenyl group in 2-[(3-methylphenyl)methyl]-3-[(4-nitrophenyl)carbamoyl]propanoic Acid makes it unique compared to its analogs. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]-4-(4-nitroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C18H18N2O5/c1-12-3-2-4-13(9-12)10-14(18(22)23)11-17(21)19-15-5-7-16(8-6-15)20(24)25/h2-9,14H,10-11H2,1H3,(H,19,21)(H,22,23)

InChI Key

XZDLOWSUFHTFDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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